molecular formula C6H12O4 B024345 Tyvelose CAS No. 5658-12-8

Tyvelose

Cat. No.: B024345
CAS No.: 5658-12-8
M. Wt: 148.16 g/mol
InChI Key: GNTQICZXQYZQNE-SRQIZXRXSA-N
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Description

Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a rare deoxy sugar found in the O-antigens of Gram-negative bacteria such as Salmonella typhi and Yersinia pseudotuberculosis . It serves as a critical immunodominant epitope, enabling pathogens to evade host immune responses . Biosynthetically, this compound is derived from CDP-D-glucose through a series of enzymatic steps, with the final conversion of CDP-paratose to CDP-tyvelose catalyzed by this compound epimerase, a homotetrameric enzyme belonging to the short-chain dehydrogenase/reductase superfamily . This enzyme shares structural homology with UDP-galactose 4-epimerase but differs in substrate specificity and stereochemical outcomes (C-2 epimerization vs. C-4) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S,5R)-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQICZXQYZQNE-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C[C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954006
Record name 3,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5658-12-8, 32142-24-8
Record name Tyvelose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5658-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascarylose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioglycoside Synthesis via Sequential Functionalization

A pivotal route to this compound derivatives begins with α-L-fucose, leveraging its structural similarity to this compound. In a 2004 study, researchers achieved a 55–60% overall yield of armed and disarmed colitose thioglycosides through sequential transformations. The protocol involves:

  • Peracetylation : Protection of hydroxyl groups using acetic anhydride.

  • Anomeric Bromination : Treatment with HBr in acetic acid to generate the α-bromide intermediate.

  • Nucleophilic Substitution : Displacement of the anomeric bromide with sodium ethanethiolate (NaSEt), yielding ethyl 1-thio-β-L-fucopyranoside.

  • Orthoester Formation : Acid-catalyzed regioselective protection of C-3 and C-4 hydroxyls using ethyl vinyl ether.

  • Deoxygenation at C-3 : Barton-McCombie deoxygenation with tributyltin hydride and AIBN, followed by deprotection to furnish 3,6-dideoxy derivatives.

This method highlights the utility of orthogonal protecting groups (acetyl, benzyl) and the strategic use of radical-based deoxygenation to preserve stereochemical integrity.

Enzymatic Synthesis of CDP-Tyvelose

CDP-Glucose as the Biosynthetic Precursor

The enzymatic pathway to this compound, elucidated in Salmonella typhi, involves cytidine diphosphate (CDP)-activated intermediates. Key steps include:

  • Activation of Glucose : CDP-glucose is synthesized via condensation of glucose 1-phosphate with cytidine triphosphate (CTP).

  • 4-Keto-6-Deoxy Intermediate Formation : NAD+-dependent dehydrogenation at C-4, followed by elimination of water to introduce a 4-keto group and deoxygenation at C-6.

  • C-2 Epimerization : A CDP-tyvelose 2-epimerase (TyvE) catalyzes the reversible interconversion of CDP-glucose and CDP-mannose, with NADH as a cofactor.

  • Reductive Amination : Final reduction of the 4-keto group using NADPH to yield CDP-tyvelose.

Critical Cofactors :

  • TPNH (NADPH) and DPN (NAD+) are essential for maintaining redox balance during deoxygenation and epimerization.

  • Mg²⁺ stabilizes the nucleotide diphosphate moiety during enzymatic transformations.

Table 1: Substrate Specificity of this compound Synthase from Salmonella typhi

SubstrateRadioactivity in this compound (cpm)
CDP-glucose-C¹⁴10,571
ADP-glucose-C¹⁴5
UDP-glucose-C¹⁴4
TDP-glucose-C¹⁴25
GDP-glucose-C¹⁴7

Data adapted from demonstrate strict specificity for CDP-glucose, underscoring the enzyme’s reliance on cytidine nucleotides.

Enzymatic Modifications and Epimerization

Role of CDP-Tyvelose 2-Epimerase (TyvE)

A thermostable TyvE homolog from Thermodesulfatator atlanticus (TaCPa2E) exhibits broad substrate tolerance, catalyzing C-2 epimerization in CDP-glucose and derivatives. Key findings include:

  • Optimal Conditions : Activity peaks at 70°C and pH 9.5, with a k<sub>cat</sub> of 1.0 min⁻¹ for CDP-glucose.

  • Substrate Scope :

    • CDP-6-deoxy-D-glucose : 5-fold higher activity compared to CDP-glucose.

    • CDP-3-deoxy-D-glucose : Inactive due to steric hindrance at C-3.

  • Equilibrium Dynamics : The CDP-mannose/CDP-glucose ratio at equilibrium is 0.67 ± 0.1, favoring CDP-glucose.

Table 2: Kinetic Parameters of TaCPa2E with CDP-Glucose Derivatives

SubstrateK<sub>m</sub> (mM)k<sub>cat</sub> (min⁻¹)
CDP-glucose0.32 ± 0.020.90 ± 0.01
CDP-6-deoxy-D-glucose0.18 ± 0.014.50 ± 0.10
CDP-mannose0.31 ± 0.011.40 ± 0.03

Data from reveal enhanced activity with 6-deoxygenated substrates, aligning with biosynthetic demands for deoxy sugars.

Comparative Analysis of Synthetic Routes

Chemical vs. Enzymatic Synthesis

  • Yield : Chemical methods achieve 55–60% yields, whereas enzymatic routes require multi-step purification but benefit from inherent stereocontrol.

  • Scalability : Large-scale enzymatic reactions (e.g., 15 mL incubations) are feasible but necessitate cofactor regeneration systems.

  • Stereochemical Control : Enzymatic pathways avoid racemization, whereas chemical synthesis demands chiral auxiliaries or catalysts.

Chemical Reactions Analysis

Types of Reactions: Tyvelose undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the epimerization of sugar nucleotides, which is central to the structural diversification of monosaccharide building blocks .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytidine diphosphate (CDP), glucose-1-phosphate, and magnesium CTP. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity .

Major Products Formed: The major products formed from the reactions involving this compound include CDP-D-glucose and CDP-D-mannose. These products are intermediates in the biosynthesis of bacterial polysaccharides .

Scientific Research Applications

Immunological Applications

Tyvelose plays a crucial role in the immune response against certain pathogens. Research has demonstrated that antibodies specific to this compound can significantly inhibit the invasion of epithelial cells by the larvae of Trichinella spiralis. In vitro studies showed that these antibodies could either exclude larvae from cells or encumber them within the cell monolayers, thereby preventing tissue damage and infection progression. The protective efficacy of these antibodies was found to vary among different monoclonal antibodies (MAbs), with specific MAbs demonstrating superior protective capabilities (e.g., MAb 18H) compared to others (e.g., MAb 9D) .

Case Study: Antibody Efficacy Against T. spiralis

Monoclonal Antibody Protective Efficacy Mechanism of Action
MAb 18HHighExcludes larvae from cells
MAb 9EModerateEncumbers larvae within cells
MAb 9DLowReduces larval migration but does not prevent damage

Enzymatic Applications

The enzymatic utility of this compound is primarily observed through its involvement in sugar nucleotide metabolism. A notable enzyme, CDP-tyvelose 2-epimerase (TyvE), catalyzes the conversion of CDP-d-glucose to CDP-tyvelose. This enzyme has been shown to exhibit promiscuity in substrate specificity, allowing it to catalyze C-2 epimerization across various nucleotide-activated sugars such as UDP and GDP .

Enzyme Characteristics

Enzyme Source Organism Function
CDP-tyvelose 2-epimerase (TyvE)Thermodesulfatator atlanticusCatalyzes C-2 epimerization in sugar nucleotides

This discovery opens avenues for utilizing TyvE-like enzymes in synthetic biology and carbohydrate engineering, facilitating the creation of diverse glycosylated compounds essential for various biochemical applications.

Biosynthetic Pathways

The biosynthesis of this compound is significant for understanding its role in bacterial pathogenicity. For instance, Salmonella typhi utilizes CDP-tyvelose in constructing its O-antigen polysaccharides, which are critical for evading host immune responses .

Biosynthetic Pathway Overview

Step Substrate Product
Conversion of d-glucoseCDP-d-glucoseCDP-tyvelose
EpimerizationCDP-d-glucoseCDP-tyvelose

This pathway highlights the importance of this compound in microbial virulence and suggests potential targets for antimicrobial strategies.

Future Directions and Therapeutic Potential

Given its multifaceted roles in immunity and enzymatic processes, this compound may have therapeutic implications, particularly in vaccine development against pathogens like Trichinella spiralis and Salmonella. The ability to harness this compound-specific antibodies could lead to novel immunotherapeutics that enhance host defenses against infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyvelose belongs to the 3,6-dideoxyhexose family, which includes paratose (3,6-dideoxy-D-ribo-hexose) and abequose (3,6-dideoxy-D-xylo-hexose). These sugars differ in stereochemistry at C-2 and C-4 (Table 1) and are key determinants of serological diversity in bacterial O-antigens.

Table 1: Structural and Functional Comparison of 3,6-Dideoxyhexoses

Property This compound Paratose Abequose
IUPAC Name 3,6-dideoxy-D-arabino-hexose 3,6-dideoxy-D-ribo-hexose 3,6-dideoxy-D-xylo-hexose
Configuration D-arabino D-ribo D-xylo
Occurrence S. typhi (Group D1), Yersinia S. Paratyphi A (Group A) S. Typhimurium (Group B1)
Epitope Role Dominant in O9-antigen Present in O2-antigen Dominant in O4-antigen
Immune Evasion Blocks IgM binding Less immunogenic Triggers weaker antibodies

Enzyme Specificity:

  • This compound epimerase (Tetramer, PDB: 1ORR) binds CDP-paratose and NAD⁺, facilitating C-2 epimerization. Its active site residues (Tyr-165, Thr-125) differ from UDP-galactose 4-epimerase (Tyr-157, Ser-132), explaining substrate divergence .
  • Transferase Preference : Despite similar CDP-paratose and CDP-tyvelose levels, transferases in Salmonella preferentially incorporate this compound into O-antigens, enhancing immune evasion .

Functional and Immunological Roles

  • This compound: Critical for S. typhi virulence. Its α-(1→3)-linkage to D-mannose in the O9-antigen blocks IgM binding, preventing complement activation .
  • Paratose: Found in O2-antigens but lacks this compound’s immunodominance. S. Paratyphi A compensates with elongated O-antigen chains to mask surface antigens .
  • Abequose : Predominant in S. Typhimurium O4-antigen. Its β-linked form is less effective at evading antibodies compared to this compound .

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for detecting and quantifying tyvelose in bacterial O-antigens?

  • Methodological Answer : this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, 1H^1H-NMR detects this compound-specific proton resonances (e.g., H3 signals at δ2.05 and 1.8), while FAB-MS and MALDI-TOF MS confirm molecular masses of this compound-containing oligosaccharides (e.g., m/z 1241.3 for nonglucosylated units) . Structural validation requires cross-referencing with methylation analysis and genetic data (e.g., rfbE mutations in Salmonella Paratyphi A) .

Q. How does this compound contribute to the structural integrity of bacterial lipopolysaccharides (LPS)?

  • Methodological Answer : this compound is a branched 3,6-dideoxyhexose residue in O-antigen repeats, α-(1,3)-linked to D-mannose. Its presence stabilizes the O-antigen backbone (e.g., in Salmonella Typhi) and influences antigenic epitopes. Comparative studies using isogenic mutants (e.g., fepE-deficient strains) reveal that this compound-deficient LPS lacks natural IgM binding, confirming its role in immune evasion .

Q. What experimental models are suitable for studying this compound biosynthesis in vitro?

  • Methodological Answer : Genetic knockout strains (e.g., wbaK mutants in Salmonella group E) paired with HPLC-based sugar analysis can track this compound production. In vitro enzymatic assays using purified WbaK acetyltransferase verify this compound modification steps .

Advanced Research Questions

Q. How can contradictory data on this compound’s immunogenicity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variations in O-antigen chain length or glycosylation patterns. For example, S. Paratyphi A’s paratose (vs. This compound in S. Typhi) alters antibody binding. To resolve contradictions, use standardized LPS extraction protocols, validate findings with orthogonal methods (e.g., ELISA for antibody binding and NMR for structural confirmation), and compare isogenic strains .

Q. What genetic and regulatory mechanisms control this compound biosynthesis in Gram-negative bacteria?

  • Methodological Answer : this compound synthesis involves the rfb gene cluster (e.g., rfbE for CDP-tyvelose formation). Transcriptomic profiling (RNA-seq) under different growth conditions and CRISPR-interference (CRISPRi) can identify regulatory elements. For instance, rfbE inactivation in S. Paratyphi A abolishes this compound, confirming its biosynthetic role .

Q. How do this compound modifications influence host-pathogen interactions at the molecular level?

  • Methodological Answer : Use polarized epithelial cell models or murine infection studies with this compound-deficient mutants. Flow cytometry and confocal microscopy can quantify bacterial adherence and phagocytosis rates. Complement activation assays (e.g., C3b deposition) link this compound-mediated immune evasion to reduced opsonization .

Q. What computational tools are effective for predicting this compound-protein interactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) with this compound-containing LPS and host receptors (e.g., TLR4/MD-2 complex) can predict binding affinities. Validate predictions via surface plasmon resonance (SPR) to measure kinetic constants .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound characterization studies?

  • Guidelines :

  • Sample Preparation : Standardize LPS extraction protocols (e.g., hot phenol-water method) to minimize batch variability .
  • Instrument Calibration : Use internal standards (e.g., deuterated solvents in NMR) and reference strains (e.g., S. Typhi ATCC 19430) for cross-lab validation .
  • Data Reporting : Adhere to EQUATOR Network guidelines (e.g., STROBE for observational studies) to document analytical parameters .

Q. What strategies mitigate challenges in synthesizing this compound analogs for functional studies?

  • Approach : Chemoenzymatic synthesis using recombinant glycosyltransferases (e.g., WbaP) ensures stereochemical accuracy. Confirm product purity via 13C^13C-NMR and ion mobility spectrometry .

Tables

Analytical Technique Application to this compound Research Key Parameters
NMR SpectroscopyStructural elucidation of O-antigen repeats1H^1H- and 13C^13C-chemical shifts
MALDI-TOF MSMolecular mass determination of LPS fragmentsm/z values (e.g., 1241.3 for structure I)
CRISPR-Cas9 EditingFunctional validation of rfb cluster genesKnockout efficiency (%)

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Tyvelose

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